(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate
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Overview
Description
(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate is an organic compound that belongs to the class of cyanoacrylates These compounds are known for their strong adhesive properties and are widely used in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-ethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for mixing and heating can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenylacrylates depending on the nucleophile used.
Scientific Research Applications
(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioadhesives and tissue engineering materials.
Industry: The compound is used in the production of high-performance adhesives and coatings.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate involves its ability to form strong covalent bonds with various substrates. The cyano group can participate in nucleophilic addition reactions, while the ethoxyphenyl group can enhance the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-cyano-3-(4-methoxyphenyl)acrylate
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
Comparison
Compared to its analogs, (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and overall stability. The specific positioning of the ethoxy group also affects the compound’s ability to participate in various chemical reactions, making it distinct from its methoxy-substituted counterparts .
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-17-13-7-5-11(6-8-13)9-12(10-15)14(16)18-4-2/h5-9H,3-4H2,1-2H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTPOZKRLMEHTI-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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